N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
Target of Action
The primary target of N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is tubulin , a globular protein that is the main constituent of the microtubules of living cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
This compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle during cell division . As a result, the compound induces cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle pathway . The compound’s action leads to the disruption of the mitotic spindle, which is essential for chromosome segregation during cell division . This disruption results in cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells . The compound has shown cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460 . The compound induces apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell types it is acting upon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The reaction can be summarized as follows:
Formation of Azide: The starting material, 4-methylbenzylamine, is converted to the corresponding azide using sodium azide.
Cycloaddition: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Amidation: The resulting triazole is then coupled with benzylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, while reduction may produce this compound.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(4-methylphenyl)methanamine
- N-benzyl-1-(4-methylphenyl)methanimine
- N-benzyl-1-(4-methylphenyl)methanesulfonamide
Uniqueness
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its stability and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-benzyl-1-(4-methylphenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-13-7-9-15(10-8-13)21-12-16(19-20-21)17(22)18-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVIWGRYBVHWQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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